molecular formula C13H19NO3 B2443651 Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate CAS No. 1798038-21-7

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate

Cat. No.: B2443651
CAS No.: 1798038-21-7
M. Wt: 237.299
InChI Key: HLEANHNMLHUQDF-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate is an organic compound with a complex structure that includes an ethyl carbamate group attached to a methoxy and o-tolyl substituted ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate typically involves the reaction of o-tolyl ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: o-Tolyl ethylamine and ethyl chloroformate.

    Catalyst/Base: Triethylamine.

    Solvent: Anhydrous dichloromethane.

    Temperature: Room temperature.

    Reaction Time: Several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate can be compared with other carbamate derivatives, such as:

    Methyl carbamate: Simpler structure with different reactivity and applications.

    Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, leading to different physical and chemical properties.

    Butyl carbamate: Longer alkyl chain, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[2-methoxy-2-(2-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-13(15)14-9-12(16-3)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEANHNMLHUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CC=CC=C1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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